(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
Overview
Description
(2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol:
Mechanism of Action
Target of Action
Similar compounds like 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound could potentially target these types of molecules.
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a process known as phosphitylation . This process involves the formation of phosphite esters, which can be useful glycosyl donors and ligands .
Biochemical Pathways
Given its potential role in phosphitylation, it could be involved in various biochemical processes where phosphite esters and glycosyl donors play a role .
Result of Action
Its potential role in phosphitylation suggests that it could influence the structure and function of target molecules, possibly leading to changes in their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through several synthetic routes, including:
Boronic Acid Esterification: : The starting materials typically include a phenol derivative and a boronic acid or its ester. The reaction conditions involve the use of a suitable catalyst, such as a palladium catalyst, and a solvent like toluene or dichloromethane.
Cross-Coupling Reactions: : This method involves the use of a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic compounds.
Reduction: : The boronic acid moiety can be reduced to form boronic esters or boronic acids.
Substitution: : The chlorine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) and oxidizing agents like chromium(VI) oxide (CrO₃).
Reduction: : Typical reagents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents like amines, alcohols, and halides are used, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: : Phenolic compounds, quinones.
Reduction: : Boronic esters, boronic acids.
Substitution: : Amines, alcohols, halides.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds.
Biology: : It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: : It is explored for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : It is utilized in the manufacturing of materials and chemicals that require precise molecular structures.
Comparison with Similar Compounds
The compound is compared with other boronic acid derivatives, such as phenylboronic acid and its esters. Its uniqueness lies in the presence of the chloro and methanol groups, which provide additional reactivity and functionality. Similar compounds include:
Phenylboronic Acid
Boronic Acid Esters
Chloroboronic Acids
These compounds share similar reactivity patterns but differ in their substituents and applications.
Properties
IUPAC Name |
[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMJUJQLCKZAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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